molecular formula C24H19NO7S B2367132 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114853-27-8

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No. B2367132
CAS RN: 1114853-27-8
M. Wt: 465.48
InChI Key: HRLBSXSESLDLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO7S and its molecular weight is 465.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on existing literature reports. These derivatives were synthesized and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited impressive anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .

Schistosomiasis Treatment

Scientists have leveraged the benzodioxole nucleus to create innovative compounds with various biological impacts. Among these, the compound may hold promise in combating schistosomiasis , a parasitic disease caused by blood flukes. Further research is needed to explore its efficacy in this context .

Antiepileptic Properties

While more investigation is required, the compound’s structure suggests potential as an antiepileptic agent . Its unique features may interact with neural pathways involved in seizure control .

Analgesic Effects

Preliminary studies hint at the compound’s analgesic properties , making it a candidate for pain management. Researchers are exploring its mechanisms of action and safety profile .

Antimicrobial Activity

The compound has demonstrated antimicrobial prowess . Researchers are investigating its effectiveness against various pathogens, including bacteria and fungi. Its unique structure may offer advantages over existing antimicrobial agents .

Tuberculosis Research

Given the compound’s structural resemblance to known antitubulin molecules, it could be explored as a potential tuberculosis drug . Tubulin is a crucial target for anticancer agents, and compounds that modulate microtubule assembly may also impact tuberculosis bacteria .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-29-18-9-7-15(11-20(18)30-2)24(26)23-13-25(16-8-10-19-21(12-16)32-14-31-19)17-5-3-4-6-22(17)33(23,27)28/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLBSXSESLDLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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